molecular formula C9H18N2O3 B099078 H-Beta-Ala-Leu-OH CAS No. 17136-25-3

H-Beta-Ala-Leu-OH

Cat. No. B099078
CAS RN: 17136-25-3
M. Wt: 202.25 g/mol
InChI Key: YVFFCSSMTOXAQS-ZETCQYMHSA-N
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Description

H-Beta-Ala-Leu-OH is a β-Alanyl dipeptide containing a branched amino acid such as Leu . It stimulates hyperactivity in chicks through the hypothalamus-pituitary-adrenal axis when injected intracerebroventricularly . Its molecular weight is 202.25 and its chemical formula is C₉H₁₈N₂O₃ .


Synthesis Analysis

The synthesis of peptides like H-Beta-Ala-Leu-OH involves overcoming two obstacles: statistical nature and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . The basicity and nucleophilicity of amines are substantially reduced by amide formation, which serves to protect their amino groups from further reaction . The designated carboxyl function is selectively activated so that it will acylate the one remaining free amine .


Molecular Structure Analysis

The molecular formula of H-Beta-Ala-Leu-OH is C₉H₁₈N₂O₃ . It has an average mass of 202.251 Da and a mono-isotopic mass of 202.131744 Da .


Physical And Chemical Properties Analysis

H-Beta-Ala-Leu-OH has a molecular weight of 202.25 . Other physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Peptide Design and Structure
One area of application is in the design of peptide structures such as beta-hairpins and loops. Studies have shown the successful construction of beta-hairpin structures containing central loops using synthetic peptides, highlighting the role of specific amino acid sequences in stabilizing these structures through hydrogen bonding and other non-covalent interactions (Rai, Raghothama, & Balaram, 2006). Such designs are critical for understanding protein folding and designing novel biomolecules with specific functions.

Biodegradation of Peptides
Research into the biodegradation of peptides incorporating beta-amino acids, such as H-beta-Ala-Leu-OH, has demonstrated that microbial consortia can utilize these compounds as carbon and energy sources. This finding opens up possibilities for bioremediation and the study of microbial metabolism of synthetic peptides. A study identified a metabolite indicating the cleavage of the N-terminal residue during the degradation process, providing insight into the mechanisms of peptide breakdown by microorganisms (Schreiber, Frackenpohl, Moser, Fleischmann, Kohler, & Seebach, 2002).

Safety And Hazards

In case of exposure, move the person into fresh air, give artificial respiration if needed, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and consult a doctor . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(2)5-7(9(13)14)11-8(12)3-4-10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFFCSSMTOXAQS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Beta-Ala-Leu-OH

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